Captamine

Description

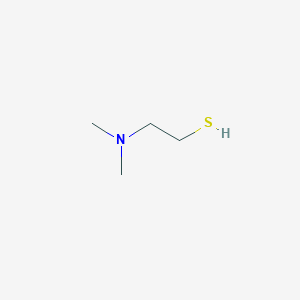

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENMGZODXQRYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048350 | |

| Record name | N,N-Dimethylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108-02-1 | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Dimethylamino)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Captamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS0ENU0GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of Ketamine in Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid and robust antidepressant effects, distinct from classical monoaminergic agents.[1][2] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning ketamine's action across various neurotransmitter systems. We delve into its primary interaction with the glutamatergic system, the consequential modulation of GABAergic inhibition, and the downstream activation of critical signaling cascades that promote synaptogenesis. Furthermore, we explore its complex interactions with monoaminergic and opioid systems. This document synthesizes quantitative pharmacological data, details key experimental methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for the scientific community.

The Glutamatergic System: The Primary Target

Ketamine's principal mechanism of action is the blockade of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors.[3][4] This interaction is non-competitive and use-dependent, meaning ketamine binds within the receptor's ion channel at the phencyclidine (PCP) site, preventing the influx of Ca²⁺ ions and subsequent neuronal depolarization.[1][5] This blockade requires the channel to be in an open state, a state induced by the binding of glutamate and a co-agonist like glycine (B1666218) or D-serine.[1][5]

The Disinhibition Hypothesis

A leading hypothesis for ketamine's antidepressant action posits that at sub-anesthetic doses, it preferentially blocks NMDA receptors on tonically active GABAergic interneurons.[6][7][8] This selective inhibition reduces the inhibitory tone exerted by these interneurons on pyramidal glutamate neurons.[6][7] The resulting "disinhibition" leads to a surge of glutamate release in cortical regions like the medial prefrontal cortex (mPFC).[6][9] This glutamate burst is a critical initiating event for ketamine's downstream effects.

AMPA Receptor Potentiation and Downstream Signaling

The surge in synaptic glutamate preferentially activates another type of glutamate receptor: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This AMPA receptor stimulation is crucial and triggers several downstream signaling cascades essential for synaptogenesis and neuroplasticity.[10][11]

-

BDNF Release: AMPA receptor activation leads to the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and growth.[12][13]

-

mTOR Pathway Activation: The activation of AMPA receptors and subsequent BDNF release stimulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][10] mTOR activation is a pivotal step that increases the synthesis of synaptic proteins, such as postsynaptic density protein-95 (PSD-95) and synapsin I, which are necessary for building and strengthening synapses.[14]

-

Synaptogenesis: The culmination of this cascade is an increase in the number and function of dendritic spines on pyramidal neurons, effectively reversing the synaptic deficits observed in stress and depression models.[1][10]

Interactions with Other Neurotransmitter Systems

While the glutamatergic system is central, ketamine's effects are pleiotropic, involving modulation of GABAergic, monoaminergic, and opioid systems.

GABAergic System

As described in the disinhibition hypothesis, GABAergic interneurons are a primary site of action for ketamine. Electrophysiological studies have shown that ketamine can decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, consistent with a reduction in GABAergic inhibitory tone.[7][15] However, the net effect on GABA levels in different brain regions can be complex; studies using magnetic resonance spectroscopy (MRS) in humans have reported both increases and decreases in total GABA concentrations in the medial prefrontal cortex and hippocampus, respectively, at different time points post-infusion.[8][16]

Monoaminergic Systems (Dopamine, Serotonin (B10506), Norepinephrine)

Ketamine also influences monoaminergic neurotransmission, though these effects are generally considered secondary to its primary glutamatergic actions.

-

Dopamine (B1211576) (DA): Ketamine has been shown to increase the population activity of dopamine neurons in the ventral tegmental area (VTA).[17][18] However, direct binding studies show it has low affinity for dopamine receptors and the dopamine transporter (DAT).[19] The observed effects on dopamine are likely indirect, resulting from the modulation of glutamatergic and GABAergic inputs to dopaminergic circuits.

-

Serotonin (5-HT): Sub-anesthetic doses of ketamine can transiently increase extracellular serotonin levels in the mPFC.[20][21] This effect may be mediated by the activation of cholinergic neurons that, in turn, stimulate serotonin release in the dorsal raphe nucleus.[21]

-

Norepinephrine (B1679862) (NE): Ketamine administration can lead to a robust increase in the firing activity of norepinephrine neurons in the locus coeruleus, which may contribute to the maintenance of its antidepressant effects.[22]

Opioid System

Ketamine and its metabolites exhibit affinity for opioid receptors, which may contribute to its analgesic properties and potentially its antidepressant effects, although this role is still under investigation.[23][24] The metabolite (2R,6R)-hydroxynorketamine (HNK) has been shown to be an inverse agonist at µ- and κ-opioid receptors.[21][25] The clinical relevance of this interaction is supported by findings that the antidepressant effects of ketamine can be attenuated by the opioid antagonist naltrexone.[21]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of ketamine and its enantiomers at various receptor sites. These values are compiled from multiple studies and can vary based on experimental conditions (e.g., tissue preparation, radioligand used, buffer pH).

Table 1: Ketamine Binding Affinity (Kᵢ) and Potency (IC₅₀) at NMDA Receptors

| Compound | Receptor Subtype | Kᵢ (μM) | IC₅₀ (μM) | Species | Notes |

| (S)-Ketamine | NMDA (PCP Site) | 0.30 - 0.69[26] | - | Rat | Higher affinity than (R)-Ketamine. |

| (R)-Ketamine | NMDA (PCP Site) | 1.4 - 2.57[26] | - | Rat | Lower affinity than (S)-Ketamine. |

| Racemic Ketamine | GluN1/GluN2A | - | 5.35 ± 0.34[3][4] | Rat | In presence of 1 mM Mg²⁺. |

| Racemic Ketamine | GluN1/GluN2B | - | 5.08 ± 0.02[3][4] | Rat | In presence of 1 mM Mg²⁺. |

| Racemic Ketamine | GluN1/GluN2C | - | 1.18 ± 0.04[3][4] | Rat | Highest potency among subtypes. |

| Racemic Ketamine | GluN1/GluN2D | - | 2.95 ± 0.02[3][4] | Rat | Intermediate potency. |

Table 2: Ketamine and Metabolite Binding Affinities (Kᵢ) at Other Receptors

| Compound | Receptor/Transporter | Kᵢ (μM) | Species |

| (S)-Ketamine | μ-Opioid Receptor | 14.1 | Human |

| (R)-Ketamine | μ-Opioid Receptor | 39.5 | Human |

| (S)-Ketamine | κ-Opioid Receptor | 16.0 | Human |

| (R)-Ketamine | κ-Opioid Receptor | 41.5 | Human |

| (S)-Norketamine | NMDA (PCP Site) | 1.70 - 2.25[26] | Rat |

| Racemic Ketamine | Dopamine Transporter (DAT) | > 10[19] | Human |

| Racemic Ketamine | Serotonin Transporter (SERT) | > 10[19] | Human |

| Racemic Ketamine | Norepinephrine Transporter (NET) | > 10[19] | Human |

Table 3: Quantitative Effects on Neurotransmitter and Protein Levels

| Effect | Brain Region | Change | Time Point | Species |

| Extracellular Glutamate | Prefrontal Cortex | Increased (low dose)[9] | Acute | Rat |

| Extracellular Serotonin | Prefrontal Cortex | ~2.4x increase[20] | Acute, transient | Monkey |

| Hippocampal GABA | Hippocampus | Upregulated | 72 hours[2] | Mouse |

| Hippocampal Glutamate | Hippocampus | Decreased | 14 hours[2] | Mouse |

| GluA1 Phosphorylation (S831) | Hippocampal Neurons | ~1.97x increase[10][27] | 1 hour | Mouse |

| GluA1 Phosphorylation (S845) | Hippocampal Neurons | ~2.40x increase[10][27] | 1 hour | Mouse |

| mTOR Phosphorylation (Ser2448) | Peripheral Blood Cells | Increased | 10-100 mins | Human |

Key Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of ketamine for the PCP site within the NMDA receptor ion channel using [³H]MK-801.[1]

-

Tissue Preparation:

-

Homogenize rat brain cortex in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer.

-

Determine protein concentration via a Bradford assay.

-

-

Binding Assay:

-

Set up reactions in triplicate containing the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of unlabeled ketamine.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled MK-801).

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.

-

Wash filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific from total binding.

-

Plot the percentage of specific binding against the log concentration of ketamine to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1]

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a method to measure extracellular neurotransmitter levels in the mPFC of a freely moving rat following ketamine administration.[12][14]

-

Surgical Implantation:

-

Microdialysis Procedure:

-

On the day of the experiment, place the rat in the experimental chamber for habituation (1-2 hours).

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[12][14]

-

Allow a 60-90 minute equilibration period.

-

Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).[28]

-

Administer ketamine (e.g., 10 mg/kg, i.p.) or saline.

-

Continue collecting post-treatment samples for at least 2 hours.

-

-

Sample Analysis:

-

Analyze dialysate samples for neurotransmitter content (e.g., glutamate, GABA, dopamine, serotonin) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Express results as a percentage change from the average baseline concentration.

-

Western Blot for mTOR Signaling Pathway

This protocol is for assessing the phosphorylation state of mTOR and its downstream targets in brain tissue homogenates following ketamine treatment.[17][29][30]

-

Sample Preparation:

-

Administer ketamine or vehicle to animals and collect brain tissue (e.g., mPFC) at a specified time point.

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration of the lysate.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-mTOR Ser2448).[18][30]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein as a loading control.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[29][30]

-

Conclusion

Ketamine exerts its profound effects on the central nervous system through a complex and interconnected series of actions. Its primary role as an NMDA receptor antagonist on GABAergic interneurons initiates a cascade that enhances glutamatergic throughput via AMPA receptors. This, in turn, activates crucial intracellular signaling pathways involving BDNF and mTOR, leading to increased synaptogenesis and neuronal plasticity. Concurrently, ketamine modulates monoaminergic and opioid systems, which likely contribute to the breadth of its clinical effects. A comprehensive understanding of these multifaceted interactions is paramount for the development of novel, rapid-acting therapeutics for mood disorders that can replicate ketamine's efficacy while minimizing its side-effect profile.

References

- 1. benchchem.com [benchchem.com]

- 2. karger.com [karger.com]

- 3. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models | Journal of Neuroscience [jneurosci.org]

- 4. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KETAMIR-2, a new molecular entity and novel ketamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Ketamine and its Metabolites as Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Psilocybin and Ketamine on Brain Neurotransmitters, Glutamate Receptors, DNA and Rat Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]

- 9. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of single and repeated ketamine administration on dopamine, serotonin and GABA transmission in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors | eLife [elifesciences.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo effects of ketamine on glutamate-glutamine and gamma-aminobutyric acid in obsessive-compulsive disorder: Proof of concept - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. psychiatryonline.org [psychiatryonline.org]

- 19. Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Subanesthetic Doses of Ketamine Transiently Decrease Serotonin Transporter Activity: A PET Study in Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. Rapid‐acting antidepressant ketamine, its metabolites and other candidates: A historical overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. elifesciences.org [elifesciences.org]

- 28. Previous Ketamine Produces an Enduring Blockade of Neurochemical and Behavioral Effects of Uncontrollable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ketamine accelerates fear extinction via mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. (R,S)-Ketamine metabolites (R,S)-norketamine and (2S,6S)-hydroxynorketamine increase the mammalian target of rapamycin (mTOR) function - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Usual Suspect: An In-depth Technical Guide to the Non-NMDA Receptor Molecular Targets of Ketamine

For Immediate Release

A Deep Dive into Ketamine's Multifaceted Molecular Interactions Reveals a Complex Landscape Beyond NMDA Receptor Antagonism, Offering New Avenues for Therapeutic Development.

This technical guide provides a comprehensive overview of the molecular targets of ketamine that extend beyond its well-characterized interaction with the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of ketamine's complex pharmacology.

While ketamine's function as an NMDA receptor antagonist is a cornerstone of its anesthetic and rapid-acting antidepressant effects, a growing body of evidence reveals a much broader and more intricate mechanism of action.[1] The exploration of these alternative targets is crucial for elucidating the full spectrum of its clinical effects and for the rational design of novel therapeutics with improved efficacy and safety profiles.

This guide will systematically explore ketamine's interactions with a range of molecular targets, including but not limited to, AMPA receptors, the mTOR and BDNF signaling cascades, GABAergic interneurons, opioid receptors, monoamine transporters, cholinergic receptors, and various ion channels.

Glutamatergic System Modulation: Beyond Direct Antagonism

While ketamine's primary action within the glutamatergic system is the blockade of NMDA receptors, its therapeutic effects are paradoxically associated with a net enhancement of glutamate (B1630785) signaling. This is primarily achieved through the disinhibition of pyramidal neurons.

1.1. The GABAergic Interneuron Hypothesis

A pivotal mechanism for ketamine's action is its preferential inhibition of NMDA receptors located on inhibitory GABAergic interneurons.[2][3] This leads to a reduction in GABA release and, consequently, a disinhibition of glutamate-releasing pyramidal neurons.[3][4] This surge in glutamate preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades essential for its antidepressant effects.[4]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABAergic Interneurons

The effect of ketamine on GABAergic interneuron activity is typically assessed using whole-cell patch-clamp recordings in brain slices, often from the medial prefrontal cortex (mPFC).[5][6]

-

Tissue Preparation: Acute coronal brain slices (approximately 300 µm thick) containing the mPFC are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).

-

Recording: Whole-cell patch-clamp recordings are obtained from visually identified pyramidal neurons or fluorescently labeled GABAergic interneurons in layer V of the mPFC.[6] A low concentration of ketamine (e.g., 1 µM), which approximates the brain levels after an antidepressant dose, is bath-applied.[5]

-

Data Acquisition: Spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) are recorded at a holding potential of approximately -65 mV.[5]

-

Analysis: Changes in the frequency and amplitude of sIPSCs and sEPSCs before and after ketamine application are analyzed to determine the drug's effect on inhibitory and excitatory synaptic transmission. A decrease in sIPSC frequency is indicative of reduced GABAergic tone.[5]

1.2. Upregulation of AMPA Receptor Function

The glutamate surge initiated by GABAergic disinhibition leads to enhanced AMPA receptor (AMPAR) signaling, a critical event for ketamine's therapeutic actions.[4] This is not simply a consequence of increased glutamate availability but also involves direct modulation of AMPAR expression and function. Ketamine treatment has been shown to increase the surface expression of Ca2+-permeable, GluA2-lacking AMPARs (CP-AMPARs) and to modulate the phosphorylation state of the GluA1 subunit.[4][7]

Experimental Protocol: Western Blot Analysis of AMPA Receptor Subunit Phosphorylation

Changes in the phosphorylation status of AMPA receptor subunits can be quantified using Western blotting.

-

Sample Preparation: Rodents are administered a sub-anesthetic dose of ketamine (e.g., 10 mg/kg, i.p.). At specific time points post-injection, brain regions of interest (e.g., hippocampus, prefrontal cortex) are dissected and homogenized to prepare synaptoneurosome fractions.

-

SDS-PAGE and Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are incubated with primary antibodies specific for phosphorylated forms of AMPA receptor subunits (e.g., phospho-GluA1 at Ser845) and total protein levels of the respective subunits.

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry. The ratio of phosphorylated to total protein is calculated to determine the change in phosphorylation status.

Intracellular Signaling Cascades: The Engines of Synaptic Plasticity

The enhanced AMPA receptor activation triggers critical downstream signaling pathways that are central to the synaptogenic and antidepressant effects of ketamine.

2.1. Brain-Derived Neurotrophic Factor (BDNF) Signaling

Ketamine rapidly increases the release of Brain-Derived Neurotrophic Factor (BDNF).[8][9] This neurotrophin plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. The antidepressant effects of ketamine are dependent on BDNF signaling through its receptor, Tropomyosin receptor kinase B (TrkB).[9]

Experimental Protocol: Measurement of BDNF Release

BDNF release can be measured in both in vitro and in vivo models.

-

In Vitro (Primary Neuronal Cultures):

-

Primary cortical or hippocampal neurons are cultured.

-

The culture medium is replaced with a low-serum medium, and the cells are treated with a sub-anesthetic concentration of ketamine (e.g., 0.5 µM).[10]

-

At various time points (e.g., 15 minutes, 1 hour, 6 hours), the culture medium is collected.[10]

-

BDNF levels in the medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

In Vivo (Animal Models):

2.2. Mammalian Target of Rapamycin (mTOR) Pathway

Activation of the mTOR signaling pathway is a key event downstream of AMPA receptor and BDNF-TrkB activation.[12][13] mTOR, a serine/threonine kinase, regulates cell growth, proliferation, and protein synthesis. Ketamine-induced activation of mTOR leads to an increase in the synthesis of synaptic proteins, such as PSD-95 and GluA1, and promotes synaptogenesis.[14][15]

Experimental Protocol: Western Blot for mTOR Pathway Activation

The activation state of the mTOR pathway is typically assessed by measuring the phosphorylation of mTOR and its downstream targets.[14][16]

-

Sample Preparation: Similar to the AMPA receptor phosphorylation protocol, synaptoneurosome fractions are prepared from the prefrontal cortex or hippocampus of ketamine-treated animals.

-

Western Blotting: Protein extracts are subjected to SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against the phosphorylated forms of mTOR (e.g., at Ser2448), p70S6K (a downstream target of mTORC1), and 4E-BP1. Antibodies against the total protein levels are used for normalization.

-

Quantification: Densitometric analysis is used to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Beyond Glutamate: Interactions with Other Neurotransmitter Systems

Ketamine's pharmacological profile extends to interactions with several other key neurotransmitter systems, which may contribute to its diverse clinical effects.

3.1. Opioid System

There is compelling evidence that the antidepressant effects of ketamine involve the opioid system.[17][18] Pre-treatment with the opioid antagonist naltrexone (B1662487) has been shown to block the antidepressant effects of ketamine in both preclinical and clinical studies.[18] Ketamine and its enantiomers have been shown to bind to and act as allosteric modulators of mu (µ), kappa (κ), and delta (δ) opioid receptors.[19][20]

3.2. Monoaminergic System

Ketamine interacts with monoamine transporters, though with lower affinity than for the NMDA receptor.[19][21] It has been shown to inhibit the reuptake of dopamine (B1211576) (DAT) and serotonin (B10506) (SERT).[21] This action may contribute to the psychotomimetic and sympathomimetic effects of the drug.

3.3. Cholinergic System

Ketamine also demonstrates activity at cholinergic receptors. It inhibits both nicotinic and muscarinic acetylcholine (B1216132) receptors, which may play a role in its cognitive and psychic effects.[3][22]

Direct Modulation of Ion Channels

In addition to its effects on ligand-gated ion channels like the NMDA receptor, ketamine directly modulates the function of several other ion channels.

4.1. Voltage-Gated Calcium Channels (VGCCs)

L-type voltage-gated calcium channels are implicated in the ketamine-induced release of BDNF.[8][23] Ketamine's modulation of these channels may be a crucial step in linking the initial glutamate surge to downstream neurotrophic effects.

4.2. Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

Ketamine has been shown to inhibit HCN1 subunit-containing channels at clinically relevant concentrations.[24][25] This inhibition can alter neuronal excitability and may contribute to the hypnotic and anesthetic properties of ketamine.[25][26]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of ketamine and its enantiomers with various non-NMDA molecular targets.

Table 1: Binding Affinities (Ki) of Ketamine and its Enantiomers for Various Receptors

| Target | (R,S)-Ketamine Ki (µM) | (S)-Ketamine Ki (µM) | (R)-Ketamine Ki (µM) | Reference(s) |

| Opioid Receptors | ||||

| Mu (µ) | Low occupancy at antidepressant doses | 7 ± 3 | 19 ± 5 | [12][27] |

| Kappa (κ) | 14 ± 7 | 40 ± 10 | [27] | |

| Monoamine Transporters | ||||

| Dopamine Transporter (DAT) | 62.9 | 46.9 | 390 | [8][21] |

| Serotonin Transporter (SERT) | 162 | ~50 - 230 (IC50) | ~50 - 230 (IC50) | [8][21] |

| Norepinephrine Transporter (NET) | 66.8 | [21] | ||

| Sigma Receptors | ||||

| Sigma-1 (σ₁) | 131 ± 15 | 27 ± 3 | [12][27] | |

| Sigma-2 (σ₂) | 2800 ± 1000 | 500 ± 100 | [27] |

Table 2: Functional Potencies (IC50/EC50) of Ketamine for Various Ion Channels and Receptors

| Target | Parameter | Value (µM) | Reference(s) |

| HCN1 Channels | EC50 | 8 - 16 | [2][24] |

| Cholinergic Receptors | |||

| Nicotinic (Torpedo) | ID50 | 11 - 84 | [3] |

| Muscarinic | ID50 | 28 - 38 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Ketamine's Disinhibition and Downstream Signaling Cascade

Caption: Ketamine's signaling cascade initiating from GABAergic interneuron disinhibition.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Standard workflow for a radioligand binding assay.

Conclusion

The molecular pharmacology of ketamine is far more complex than its action as a simple NMDA receptor antagonist. Its interactions with a multitude of other targets, including AMPA receptors, the BDNF and mTOR pathways, opioid receptors, monoamine transporters, and various ion channels, collectively contribute to its unique and powerful therapeutic effects. A comprehensive understanding of this intricate network of interactions is paramount for the development of the next generation of rapid-acting antidepressants and other novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of ketamine and related compounds.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. Ketamine inhibition of ligand binding to cholinergic receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. jneurosci.org [jneurosci.org]

- 13. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. repositorio.ufc.br [repositorio.ufc.br]

- 16. jneurosci.org [jneurosci.org]

- 17. pnas.org [pnas.org]

- 18. Ketamine and Major Ketamine Metabolites Function as Allosteric Modulators of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. elyssabmargolis.com [elyssabmargolis.com]

- 20. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Opiate receptor mediation of ketamine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antidepressant Actions of Ketamine: Potential Role of L-Type Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Forebrain HCN1 channels contribute to hypnotic actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Forebrain HCN1 channels contribute to hypnotic actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of Ketamine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid antidepressant effects.[1][2] Beyond its primary mechanism, the biological activities of its metabolites are increasingly recognized as crucial contributors to its overall pharmacological profile. This guide provides a comprehensive overview of the biological activities of ketamine and its principal metabolites: norketamine, dehydronorketamine, and hydroxynorketamine. We present quantitative data on their receptor binding affinities and functional potencies, detail key experimental methodologies, and visualize the complex signaling pathways involved. This technical resource aims to facilitate a deeper understanding of ketamine's multifaceted pharmacology to inform future research and drug development.

Introduction

(R,S)-ketamine, a racemic mixture, has long been utilized as a dissociative anesthetic.[2] Its rapid and robust antidepressant effects, particularly in treatment-resistant depression, have opened new avenues for psychiatric pharmacotherapy.[2][3] Ketamine undergoes extensive metabolism in the liver, primarily through N-demethylation to norketamine, which is further metabolized to hydroxynorketamine (HNK) and dehydronorketamine (DHNK).[4][5] While initially considered inactive, emerging evidence demonstrates that these metabolites possess significant biological activities, some of which are independent of NMDA receptor antagonism and may contribute to ketamine's therapeutic effects and side-effect profile.[4][6][7]

Metabolism of Ketamine

The primary metabolic pathway of ketamine involves N-demethylation by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to form norketamine.[5][8][9] Norketamine is then hydroxylated to various isomers of hydroxynorketamine or dehydrogenated to dehydronorketamine.[4][10]

Caption: Metabolic pathway of ketamine to its primary metabolites.

Quantitative Biological Activity Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of ketamine and its metabolites at various neuroreceptors and transporters.

Table 1: Binding Affinities (Ki) at Glutamate (B1630785) Receptors

| Compound | NMDA Receptor (PCP Site) | Reference(s) |

| (S)-Ketamine | 0.3 µM | [11] |

| (R)-Ketamine | 1.4 µM | [11] |

| (S)-Norketamine | 1.7 µM | [9][11] |

| (R)-Norketamine | 13 µM | [9][11] |

| (2R,6R)-HNK | > 100 µM | [12] |

| (2S,6S)-HNK | 21.19 µM | [12] |

| (S)-(+)-DHNK | 38.95 µM | [10] |

Table 2: Binding Affinities (Ki) and Potencies (IC50) at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| (S)-Ketamine | Ki: 11 µM | Ki: 24 µM | [13] |

| (R)-Ketamine | Ki: 28 µM | Ki: 100 µM | [13] |

| (2R,6R)-HNK | Inverse Agonist | Inverse Agonist | [13] |

| Norketamine | Binds | Binds | [9] |

Recent studies also indicate that ketamine, norketamine, and HNK act as potent positive allosteric modulators of opioid receptors at low nanomolar concentrations.[9][12]

Table 3: Activity at Nicotinic Acetylcholine (B1216132) and Monoamine Receptors

| Compound | α7-Nicotinic Acetylcholine Receptor | Monoamine Transporters (NET, DAT, SERT) | Reference(s) |

| Ketamine | - | Ki: 62.9-162 µM (inhibition of uptake) | [14] |

| Norketamine | Potent Antagonist | - | [9] |

| (2S,6S)-HNK | Potent Negative Allosteric Modulator (IC50 < 1 µM) | No affinity up to 10 µM | [12][15] |

| Dehydronorketamine | Potent & Selective Negative Allosteric Modulator (IC50 = 55 nM) | - | [10] |

Detailed Biological Activities and Signaling Pathways

Ketamine

Ketamine's primary mechanism is non-competitive antagonism of the NMDA receptor.[3][8] This action is thought to underlie its anesthetic and psychotomimetic effects.[8] However, its antidepressant effects are now believed to involve more complex downstream signaling cascades.[3][8] Blockade of NMDA receptors on GABAergic interneurons is hypothesized to lead to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8] This AMPA receptor stimulation triggers the release of brain-derived neurotrophic factor (BDNF), which then activates its receptor, Tropomyosin receptor kinase B (TrkB).[8][16] This signaling cascade converges on the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to increased synaptogenesis and synaptic protein synthesis in the prefrontal cortex.[1][17][18][19]

Caption: Ketamine's proposed antidepressant signaling pathway.

Norketamine

Norketamine is the major active metabolite of ketamine and also acts as a non-competitive NMDA receptor antagonist, although it is 3-5 times less potent than ketamine.[9] It is thought to contribute to the anesthetic and analgesic effects of the parent drug.[3][20] Like ketamine, norketamine also binds to opioid receptors and is a more potent antagonist of the α7-nicotinic acetylcholine receptor than ketamine.[9]

Hydroxynorketamine (HNK)

The HNK metabolites, particularly (2R,6R)-HNK, have generated significant interest due to their antidepressant-like effects in preclinical models, which appear to be largely independent of NMDA receptor antagonism.[4][21][22] (2R,6R)-HNK does not significantly block NMDA receptors at antidepressant-relevant concentrations.[23] Instead, its effects are thought to be mediated through other mechanisms, including modulation of AMPA receptors and metabotropic glutamate receptor 2 (mGlu2) signaling.[21][22] (2S,6S)-HNK has been shown to increase the function of mTOR more potently than ketamine itself.[12]

Dehydronorketamine (DHNK)

Initially considered inactive, DHNK is now known to be a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor.[10] Despite this activity, it has been found to be inactive in the forced swim test in mice, a common behavioral assay for antidepressant efficacy.[10] Its role in the overall pharmacology of ketamine remains to be fully elucidated, but it serves as a long-term biomarker for ketamine use.[10][24]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel, using [³H]MK-801 as the radioligand.[25]

Materials:

-

Tissue Preparation: Rat brain cortical tissue.

-

Buffers: Homogenization buffer (5 mM Tris-HCl, pH 7.4), Assay buffer (5 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]MK-801.

-

Test Compounds: Ketamine and its metabolites.

-

Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer and centrifuge. Resuspend the pellet and repeat the wash step multiple times. The final pellet containing the cell membranes is resuspended in the assay buffer.

-

Assay Incubation: In test tubes, combine the membrane preparation, [³H]MK-801, and varying concentrations of the test compound. For total binding, no competitor is added. For non-specific binding, a saturating concentration of unlabeled MK-801 is added.

-

Separation: Incubate the mixture, then rapidly filter through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral test in rodents to screen for antidepressant-like activity.

Materials:

-

Animals: Male Swiss mice.

-

Apparatus: A transparent cylinder filled with water.

-

Test Compounds: Ketamine or its metabolites, dissolved in a suitable vehicle (e.g., saline).

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room.

-

Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 30 minutes).

-

Test Session: Place each mouse individually into the cylinder of water for a set period (e.g., 6 minutes).

-

Scoring: Record the duration of immobility during the final minutes of the test (e.g., the last 4 minutes). Immobility is defined as the absence of movement other than that required to keep the head above water.

-

Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

The biological activity of ketamine is not solely attributable to its action as an NMDA receptor antagonist. Its metabolites, particularly norketamine and hydroxynorketamine, possess distinct pharmacological profiles that contribute to the overall therapeutic and side-effect profile of ketamine.[4][9] Norketamine acts as a less potent NMDA receptor antagonist, while hydroxynorketamines exhibit antidepressant-like effects through NMDA receptor-independent mechanisms, such as modulation of AMPA and α7-nicotinic acetylcholine receptors.[9][21] Dehydronorketamine's primary role appears to be as a biomarker, though its potent activity at α7-nicotinic receptors warrants further investigation.[10] A comprehensive understanding of the interplay between ketamine and its metabolites is essential for the development of novel, safer, and more effective rapid-acting antidepressants. Future research should continue to dissect the specific contributions of each metabolite and their downstream signaling pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ketamine and Ketamine Metabolite Pharmacology: Insights into Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and metabolomics of ketamine: a toxicological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is hydroxynorketamine and what can it bring to neurotherapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketamine - Wikipedia [en.wikipedia.org]

- 9. Norketamine - Wikipedia [en.wikipedia.org]

- 10. Dehydronorketamine - Wikipedia [en.wikipedia.org]

- 11. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxynorketamine - Wikipedia [en.wikipedia.org]

- 13. Ketamine Metabolite (2R,6R)-Hydroxynorketamine Interacts with μ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A synaptic locus for TrkB signaling underlying ketamine rapid antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estimation of the contribution of norketamine to ketamine-induced acute pain relief and neurocognitive impairment in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] (2R,6R)-hydroxynorketamine exerts mGlu2 receptor-dependent antidepressant actions | Semantic Scholar [semanticscholar.org]

- 22. (2R,6R)-hydroxynorketamine exerts mGlu2 receptor-dependent antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. grokipedia.com [grokipedia.com]

- 25. benchchem.com [benchchem.com]

The Genesis of a Dissociative Anesthetic: A Technical History of Ketamine's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ketamine, a compound that has traversed a remarkable journey from a battlefield anesthetic to a novel antidepressant, holds a unique position in the pharmacopeia. Its discovery was not a serendipitous accident but the result of a targeted effort to improve upon the anesthetic properties of its parent compound, phencyclidine (PCP). This technical guide provides a comprehensive overview of the history and discovery of ketamine as an anesthetic, detailing the key scientific milestones, experimental data, and the foundational research that established its place in medicine. For drug development professionals, this guide offers a historical case study in anesthetic drug discovery, highlighting the iterative process of chemical modification and preclinical and clinical evaluation.

The Precursor: Phencyclidine (PCP) and the Need for a Safer Alternative

The story of ketamine begins with the synthesis of phencyclidine (PCP) in 1956 by chemists at Parke, Davis and Company.[1][2][3] While PCP demonstrated potent anesthetic properties, its clinical utility was severely limited by a high incidence of prolonged emergence delirium, hallucinations, and erratic behavior in patients.[1][2] This created a clear clinical need for a shorter-acting analog of PCP with a more favorable side-effect profile.

The Synthesis of Ketamine: A Breakthrough by Calvin Stevens

In 1962, Calvin Stevens, a consultant for Parke, Davis and a professor at Wayne State University, synthesized a series of PCP derivatives in an attempt to address these shortcomings.[1][2] One of these compounds, initially designated CI-581, was a ketone derivative of PCP. This compound would later be named ketamine.[3] The synthesis involved a multi-step chemical process, demonstrating a deliberate and rational approach to drug design aimed at modifying the pharmacological properties of a known psychoactive molecule.

Preclinical Evaluation: Early Studies in Monkeys

Following its synthesis, CI-581 underwent preclinical evaluation to assess its anesthetic potential and safety profile. Monkeys were the primary animal model used in these initial studies.

Experimental Protocols for Preclinical Studies

While the full, detailed protocols of the earliest preclinical studies are not extensively documented in readily available literature, subsequent research and guidelines for primate anesthesia provide insight into the probable methodologies.

-

Animal Model: Rhesus monkeys (Macaca mulatta) and squirrel monkeys (Saimiri sciureus) were commonly used.[4][5][6]

-

Dosage and Administration: Ketamine hydrochloride was administered intramuscularly (IM) for chemical restraint and intravenously (IV) to induce surgical anesthesia. Dosages were determined to establish effective ranges for both purposes.[4][7]

-

Physiological Monitoring: Key physiological parameters were monitored to assess the drug's impact on the cardiovascular and respiratory systems. This likely included:

-

Heart rate

-

Blood pressure

-

Respiratory rate

-

Oxygen saturation

-

-

Assessment of Anesthetic Depth: The level of anesthesia was determined by observing the animal's response to tactile and painful stimuli, as well as the presence or absence of reflexes. The unique "dissociative" state, characterized by open eyes and intact some reflexes despite a lack of response to stimuli, was a key observation.

The workflow for these early preclinical evaluations can be conceptualized as follows:

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from early preclinical studies in monkeys.

| Parameter | Finding | Species | Reference(s) |

| Chemical Restraint | < 13 mg/kg IM | Squirrel monkeys | [4] |

| Surgical Anesthesia | ≥ 25 mg/kg IM | Squirrel monkeys | [4] |

| Lethal Dose | Deaths occurred at 350 mg/kg | Squirrel monkeys | [4] |

| Anesthetic Induction | 2 mg/kg IV bolus followed by 0.5 mg/kg/h IV infusion for surgery. | Rhesus monkeys | [5] |

The First Human Trials: The Work of Domino and Corssen

The promising results from preclinical studies led to the initiation of the first human trials of CI-581. These pivotal studies were conducted by Dr. Edward Domino, a pharmacologist, and Dr. Guenter Corssen, an anesthesiologist, at the University of Michigan.[1][4][8]

The Initial Human Study (1965)

The first-in-human study of ketamine was conducted in 1964 and published in 1965.[9][10][11] This study aimed to determine the pharmacological effects and safety of CI-581 in a small group of volunteers.

-

Dosage and Administration: Ketamine was administered intravenously. The study likely involved escalating doses to determine the effective anesthetic range.

-

Physiological Monitoring: Continuous monitoring of vital signs was a critical component of the protocol. This included:

-

Assessment of Anesthetic and Analgesic Effects: The researchers assessed the subjects' level of consciousness, response to verbal commands, and reaction to painful stimuli.

-

Observation of Psychological Effects: The unique psychological effects of the drug were carefully observed and documented, leading to the coining of the term "dissociative anesthesia."[11]

A logical flow of this initial human trial can be visualized as:

The following table summarizes the key quantitative findings from the 1965 study by Domino, Chodoff, and Corssen.

| Parameter | Finding | Reference(s) |

| Effective Anesthetic Dose | 1.0 to 2.0 mg/kg IV | [9][12] |

| Onset of Action (IV) | Within 1 minute | [11] |

| Duration of Anesthesia | 5 to 10 minutes | [11] |

| Respiratory Effects | Minimal and transient depression | [1][13] |

| Cardiovascular Effects | Rise in blood pressure | [1][13] |

The First Clinical Experience (1966)

Following the initial safety and efficacy data, a larger clinical study was conducted to evaluate ketamine's performance as a surgical anesthetic in a patient population. The findings were published in 1966.[14][15][16]

-

Subjects: 130 patients undergoing various surgical procedures.[1]

-

Dosage and Administration: Ketamine was administered both intravenously and intramuscularly.

-

Surgical Procedures: A wide range of minor and major surgical procedures were performed to assess the adequacy of anesthesia provided by ketamine.

-

Monitoring and Assessment: Similar to the first study, comprehensive physiological and psychological monitoring was conducted.

This study provided further quantitative data on the use of ketamine in a clinical setting.

| Parameter | Finding | Reference(s) |

| Intravenous Anesthetic Dose | 2 mg/kg | [13] |

| Intramuscular Anesthetic Dose | 10 mg/kg | [13] |

| Respiratory Effects | Slight and transient depression | [13] |

| Cardiovascular Effects | Undesirable rises in blood pressure were sometimes observed. | [13] |

| Emergence Reactions | Vivid dreams were common, but severe mental confusion was seldom. | [13] |

Mechanism of Action: The NMDA Receptor Antagonism

The unique anesthetic state produced by ketamine is primarily attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitatory neurotransmission in the central nervous system.

By blocking the NMDA receptor, ketamine interferes with the normal flow of information in the brain, leading to a state of "dissociation" from the environment. This mechanism is distinct from that of traditional general anesthetics, which typically enhance the activity of inhibitory neurotransmitter systems, such as those involving GABA.

The signaling pathway of ketamine's anesthetic action can be simplified as follows:

Conclusion

The discovery of ketamine as an anesthetic represents a significant milestone in pharmacology and clinical medicine. Through a systematic process of chemical synthesis, preclinical evaluation, and rigorous clinical trials, researchers were able to develop a novel anesthetic agent with a unique mechanism of action and a distinct clinical profile. The foundational work of Calvin Stevens, Edward Domino, and Guenter Corssen laid the groundwork for decades of clinical use and ongoing research into the diverse therapeutic applications of this remarkable molecule. This technical guide has provided a detailed account of this discovery process, offering valuable insights for scientists and drug development professionals in the field of anesthetic and psychoactive drug research. The journey of ketamine from a PCP analog to a widely used anesthetic underscores the importance of a rational and evidence-based approach to drug discovery and development.

References

- 1. Ketamine: 50 Years of Modulating the Mind - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. The History of Ketamine in Medical Use | Enthea [enthea.com]

- 5. Development of a primate model to evaluate the effects of ketamine and surgical stress on the neonatal brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ketamine use disorder: preclinical, clinical, and neuroimaging evidence to support proposed mechanisms of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. michiganmedicine.org [michiganmedicine.org]

- 9. PHARMACOLOGIC EFFECTS OF CI-581, A NEW DISSOCIATIVE ANESTHETIC, IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 12. [PDF] Pharmacologic effects of CI‐581, a new dissociative anesthetic, in man | Semantic Scholar [semanticscholar.org]

- 13. Clinical Study on CI-581, a Phencyclidine Derivative [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Dissociative anesthesia: further pharmacologic studies and first clinical experience with the phencyclidine derivative CI-581 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dissociative Anesthesia: Further Pharmacologic Studies and First Clinical Experience with the Phencyclidine Derivative Cl‐581 | Semantic Scholar [semanticscholar.org]

- 17. Ketamine - Wikipedia [en.wikipedia.org]

Structural Analogs of Ketamine: A Technical Guide to Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketamine, a derivative of phencyclidine, has been a staple in anesthetic and analgesic medicine for decades.[1][2][3] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3][4][5] In recent years, sub-anesthetic doses of ketamine have garnered significant attention for their rapid and robust antidepressant effects, particularly in patients with treatment-resistant depression.[6][7]

However, the clinical utility of ketamine is hampered by several limiting factors, including psychotomimetic side effects, abuse potential, and a relatively long recovery period.[3][8] These drawbacks have spurred extensive research into the development of structural analogs of ketamine. The goal of this research is to synthesize novel compounds that retain the therapeutic benefits of ketamine while exhibiting an improved safety and tolerability profile. This guide provides a detailed overview of the key structural analogs of ketamine, their pharmacological properties, and the experimental methodologies used to characterize them.

Core Structure and Key Analogs

The core structure of ketamine is an arylcyclohexylamine.[5] Modifications to this scaffold have led to the development of a wide range of analogs with diverse pharmacological profiles.

Ester Analogs: Designing for Rapid Offset

A significant advancement in ketamine analog development has been the synthesis of ester derivatives.[8][9][10] These compounds are designed for rapid hydrolysis by tissue esterases, leading to the formation of inactive metabolites.[8] This mechanism results in a shorter duration of action and potentially fewer psychotomimetic side effects during recovery.[8][10]

Studies in rat models have shown that while the sedative potency of these esters is not significantly related to the length of the ester chain, their recovery times are markedly reduced compared to ketamine.[9] For instance, methyl, ethyl, and isopropyl esters lead to a 10-15 fold faster recovery from anesthesia, while n-propyl esters result in a 20-25 fold faster recovery.[9][10]

Aromatic Ring-Substituted Analogs

Modifications to the phenyl ring of the ketamine molecule have been explored to understand the structure-activity relationships (SAR) for anesthetic and analgesic properties.[8][11][12] Substituents such as chlorine (Cl), methyl (Me), methoxy (B1213986) (OMe), trifluoromethyl (CF3), and trifluoromethoxy (OCF3) have been introduced at various positions.[8][12]

Generally, compounds with substitutions at the 2- and 3-positions of the benzene (B151609) ring are more active than those with substitutions at the 4-position.[8][11][12] Chlorine has been identified as a generally favorable substituent, whereas potent electron-withdrawing groups like CF3 and OCF3 tend to yield less effective analogs.[8][11][12]

Designer Drugs and Novel Psychoactive Substances (NPS)

The structural scaffold of ketamine has also been exploited in the clandestine synthesis of "designer drugs." Methoxetamine (MXE) is a notable example, developed as a purported "legal" and "bladder-friendly" alternative to ketamine.[13][14][15] MXE is an NMDA receptor antagonist with a sub-micromolar affinity, comparable to that of ketamine.[15] It also exhibits affinity for the serotonin (B10506) transporter.[5][16] While designed to mitigate some of ketamine's adverse effects, MXE is associated with significant psychiatric sequelae and has a high potential for abuse.[14][17][18]

Selective NMDA Receptor Subunit Antagonists

To circumvent the side effects associated with broad NMDA receptor antagonism, research has focused on developing analogs that selectively target specific NMDA receptor subunits.

-

Rislenemdaz (B1679343) (CERC-301/MK-0657): This is an orally bioavailable and selective antagonist of the NMDA receptor subunit 2B (GluN2B).[19] It has a high binding affinity for its target (Ki = 8.1 nM) and demonstrates over 1000-fold selectivity for the GluN2B receptor over other targets.[19][20][21] This specificity is thought to contribute to its potential for antidepressant effects with fewer adverse effects.[20] Despite promising preclinical data, rislenemdaz failed to demonstrate efficacy in Phase II trials for depression.[20]

-

Lanicemine (B1674462) (AZD6765): Characterized as a low-trapping NMDA channel blocker, lanicemine has a faster dissociation rate from the NMDA receptor channel compared to ketamine.[22][23][24] This property is believed to be responsible for its reduced psychotomimetic side effects.[23][24] Lanicemine has shown antidepressant efficacy but was discontinued (B1498344) after failing to meet endpoints in later-stage clinical trials.[24][25]

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic properties of ketamine and its notable analogs.

Table 1: Pharmacodynamic Properties of Ketamine and Selected Analogs

| Compound | Target | Ki (nM) | IC50 (nM) | Notes |

| Ketamine | NMDA Receptor (PCP site) | 200 - 3000[5] | - | Non-competitive antagonist. |

| Rislenemdaz | NMDA Receptor (GluN2B) | 8.1[19][20][21] | 3.6[19] | Highly selective for GluN2B subunit. |

| Lanicemine | NMDA Receptor | 560 - 2100[22] | 4000 - 7000[22] | Low-trapping channel blocker. |

| Methoxetamine | NMDA Receptor (PCP site) | pKi = 6.59 (approx. 257 nM)[15] | - | Also has affinity for the serotonin transporter.[5][16] |

Table 2: Pharmacokinetic Properties of Ketamine and Selected Analogs

| Compound | Bioavailability | Elimination Half-life | Metabolism | Key Metabolites |

| Ketamine | IV: 100%; IM: 93%; Oral: 16-20%[26][27] | 2.5 - 3 hours[26] | Hepatic (CYP3A4, CYP2B6)[3][28] | Norketamine, Dehydronorketamine, Hydroxynorketamine[2][26] |

| Rislenemdaz | Orally bioavailable[20] | 12 - 17 hours (parent); 21 - 26 hours (active metabolite)[20][21] | - | Active metabolite |

| Lanicemine | Administered intravenously in clinical trials.[25] | - | - | - |

| Methoxetamine | - | 3 - 6 hours[14] | - | - |

Experimental Protocols

The characterization of ketamine analogs involves a range of in vitro and in vivo assays.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

General Protocol:

-

Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., NMDA receptor).

-

Incubate the membranes with a radiolabeled ligand that is known to bind to the target receptor.

-

Add increasing concentrations of the unlabeled test compound (the ketamine analog).

-

After incubation, separate the bound and free radioligand via filtration.

-

Measure the radioactivity of the filter-bound complex.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Electrophysiological Recordings

-

Objective: To measure the functional inhibition of the NMDA receptor by a compound (IC50).

-

General Protocol (Whole-cell patch-clamp):

-

Use cultured neurons or cells expressing the NMDA receptor (e.g., Xenopus oocytes or CHO cells).[22]

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply a solution containing NMDA and a co-agonist (e.g., glycine) to elicit an inward current through the NMDA receptor channels.

-

Apply the ketamine analog at various concentrations while continuing to stimulate the receptors.

-

Measure the reduction in the NMDA-mediated current.

-

The concentration of the analog that produces a 50% inhibition of the current is the IC50 value.[7]

-

Animal Models of Anesthesia and Analgesia

-

Objective: To assess the in vivo potency and duration of action of a compound.

-

Loss of Righting Reflex (LRR) Assay:

-

Administer the test compound to rodents (typically rats or mice) via a specific route (e.g., intravenous).[10]

-

Place the animal on its back and observe if it can right itself within a set time.

-

The inability to right itself is considered a measure of anesthetic effect.

-

The time to recovery of the righting reflex is used to determine the duration of action.[9]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Downstream signaling cascade following NMDA receptor blockade by ketamine.

Caption: Typical experimental workflow for a novel ketamine analog.

Caption: Summary of key structure-activity relationships for ketamine analogs.

Conclusion

The development of structural analogs of ketamine represents a promising avenue for creating safer and more effective treatments for a range of conditions, from acute pain to severe depression. By modifying the core arylcyclohexylamine structure, researchers have been able to fine-tune the pharmacodynamic and pharmacokinetic properties of these compounds. Ester analogs offer the potential for shorter-acting anesthetics with faster recovery times, while subunit-selective antagonists like rislenemdaz and lanicemine have paved the way for separating the therapeutic effects of NMDA receptor modulation from its undesirable side effects. Although many of these next-generation compounds have faced challenges in clinical development, the knowledge gained from their study continues to inform the design of novel therapeutics. Future research will likely focus on further optimizing selectivity, improving oral bioavailability, and elucidating the complex downstream signaling pathways that mediate the diverse effects of these fascinating molecules.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lanicemine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for ketamine esters as short-acting anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. Methoxetamine - Wikipedia [en.wikipedia.org]

- 15. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10893A [pubs.rsc.org]

- 16. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Rislenemdaz - Wikipedia [en.wikipedia.org]

- 21. wikiwand.com [wikiwand.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. benchchem.com [benchchem.com]

- 24. Lanicemine - Wikipedia [en.wikipedia.org]

- 25. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ketamine - Wikipedia [en.wikipedia.org]

- 27. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. research.utu.fi [research.utu.fi]

A Comparative Pharmacological Profile of (S)-Ketamine versus (R)-Ketamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract